IL-17 modulator 4

Description

Overview of the Interleukin-17 Cytokine Family and Receptor Complexes

The Interleukin-17 (IL-17) family is a distinct group of cytokines that play critical roles in both host defense and the pathology of inflammatory diseases. nih.gov Discovered in 1993, IL-17A was the first member identified and remains the most studied. medchemexpress.com The family consists of six structurally related, cystine-knot cytokines, designated IL-17A through IL-17F. google.comnih.gov These proteins are secreted as dimers, with IL-17A and IL-17F capable of forming both homodimers (IL-17A/A, IL-17F/F) and a heterodimer (IL-17A/F). tandfonline.com While IL-17A and IL-17F are well-known for their pro-inflammatory activities, the functions of other family members like IL-17B, C, D, and E (also known as IL-25) are more varied and less understood. google.comtandfonline.com

The biological effects of IL-17 cytokines are mediated through a corresponding family of five single-pass transmembrane receptors: IL-17RA, IL-17RB, IL-17RC, IL-17RD, and IL-17RE. medchemexpress.commedchemexpress.com These receptors are structurally distinct from other cytokine receptor families and feature a conserved cytoplasmic signaling motif known as a SEFIR domain. google.com Functional receptors are typically heterodimeric or heterotrimeric complexes. tandfonline.comwipo.int For instance, the widely expressed IL-17RA subunit partners with IL-17RC to form the receptor complex for both IL-17A and IL-17F. medchemexpress.compatsnap.com The interaction between the IL-17 cytokine and its receptor complex initiates a signaling cascade that drives the expression of numerous inflammatory genes. nih.gov

Table 1: The Interleukin-17 Cytokine Family Data sourced from multiple scientific reviews. medchemexpress.comgoogle.commedchemexpress.com

| Cytokine | Common Name(s) | Key Characteristics |

| IL-17A | IL-17, CTLA8 | Prototypical member; potent pro-inflammatory activity; key driver in many autoimmune diseases. |

| IL-17B | - | Role is complex; can be pro- or anti-inflammatory depending on the context. |

| IL-17C | - | Produced by epithelial cells; contributes to host defense at barrier surfaces. |

| IL-17D | - | Least understood member; may play a role in tumor surveillance. |

| IL-17E | IL-25 | Promotes Type 2 immune responses, distinct from other IL-17 family members; linked to allergy and asthma. |

| IL-17F | - | Shares significant homology and overlapping functions with IL-17A; often co-expressed with IL-17A. |

Table 2: The Interleukin-17 Receptor Family and Ligand Pairings Data sourced from multiple scientific reviews. medchemexpress.comtandfonline.comwipo.intgoogle.com

| Receptor Subunit | Forms Complex With | Known Ligand(s) |

| IL-17RA | IL-17RC | IL-17A, IL-17F, IL-17A/F |

| IL-17RE | IL-17C | |

| IL-17RB | IL-17E (IL-25) | |

| IL-17RD | Unknown | |

| IL-17RB | IL-17RA | IL-17E (IL-25) |

| Unknown | IL-17B | |

| IL-17RC | IL-17RA | IL-17A, IL-17F, IL-17A/F |

| IL-17RD | IL-17RA | Unknown |

| IL-17RE | IL-17RA | IL-17C |

Pathophysiological Roles of Interleukin-17 Signaling in Immune-Mediated Disorders

While essential for clearing certain extracellular bacteria and fungi, dysregulated IL-17 signaling is a key driver in the pathogenesis of numerous immune-mediated inflammatory diseases. medchemexpress.comnih.govnih.gov Elevated levels of IL-17 are a hallmark of conditions such as psoriasis, psoriatic arthritis, ankylosing spondylitis, and rheumatoid arthritis. medchemexpress.comnih.govnih.gov The cytokine is produced predominantly by a subset of T helper cells called Th17 cells, but also by other immune cells. frontiersin.org

In these autoimmune conditions, IL-17 acts on various cell types, including fibroblasts, endothelial cells, and epithelial cells, to induce a cascade of inflammatory mediators. researchgate.net This includes the production of other cytokines (like IL-6), chemokines that recruit neutrophils and other immune cells to the site of inflammation, and matrix metalloproteinases that can contribute to tissue degradation. google.comnih.gov This sustained, amplified inflammatory response leads to the chronic tissue damage characteristic of these diseases. nih.gov For example, in psoriasis, IL-17 drives the hyperproliferation of keratinocytes and the formation of skin plaques. researchgate.net In arthritic conditions, it contributes to joint inflammation and bone erosion. researchgate.net The central role of the IL-23/IL-17 axis, where IL-23 promotes the development and maintenance of pathogenic Th17 cells, is now a well-established concept in the pathology of these disorders. nih.gov

Rationale for Small Molecule Interleukin-17 Modulation in Contemporary Immunopharmacology

The critical role of IL-17A in autoimmune disease has made it a prime target for therapeutic intervention. tandfonline.com This has led to the successful development of several biologic drugs, specifically monoclonal antibodies (mAbs) like secukinumab and ixekizumab, which neutralize IL-17A, and brodalumab, which blocks its receptor, IL-17RA. These therapies have shown significant efficacy, particularly in psoriasis and spondyloarthropathies. researchgate.net

However, monoclonal antibodies have inherent limitations. tandfonline.com They must be administered via injection, can be associated with high production costs, and their large size can limit penetration into certain tissues. tandfonline.com These disadvantages have spurred intensive research into the discovery of potent small molecule inhibitors that can target the IL-17 pathway. Small molecules offer several potential advantages, including the possibility of oral administration, which improves patient convenience, potentially better tissue distribution, and more readily tunable pharmacokinetic profiles. tandfonline.com The development of orally bioavailable small molecules targeting the protein-protein interaction between IL-17A and its receptor represents an attractive and innovative approach in immunotherapy for chronic inflammatory diseases.

Structure

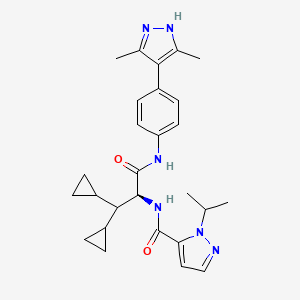

2D Structure

3D Structure

Properties

Molecular Formula |

C27H34N6O2 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

N-[(2S)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C27H34N6O2/c1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4/h9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32)/t25-/m0/s1 |

InChI Key |

CQKVACARDGYEMU-VWLOTQADSA-N |

Isomeric SMILES |

CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |

Origin of Product |

United States |

Molecular Mechanism of Action of Il 17 Modulator 4

Direct Target Engagement and Ligand-Receptor Interaction Profile

The primary mechanism of IL-17 modulator 4, through its active metabolite IL-17 modulator 1, involves direct interaction with the Interleukin-17A (IL-17A) cytokine. This engagement disrupts the critical protein-protein interaction between IL-17A and its receptor, IL-17RA, thereby attenuating the downstream inflammatory signaling.

Interaction with Interleukin-17A Homodimer

IL-17 modulator 1 targets the IL-17A homodimer, a crucial signaling molecule in the IL-17 pathway. Research has shown that small molecule modulators of this class bind to a central hydrophobic pocket located at the interface of the two IL-17A monomers. This binding site is distinct from the receptor-binding surface but is critical for maintaining the cytokine's functional conformation. The interaction is characterized by a high affinity, with the active metabolite, IL-17 modulator 1, exhibiting a pIC50 of 8.2, indicating potent inhibition of IL-17A activity.

Allosteric Modulation of Interleukin-17A Conformation

The binding of IL-17 modulator 1 to the central pocket of the IL-17A homodimer induces a conformational change in the cytokine. This is a form of allosteric modulation, where binding at one site affects the properties of a distant site on the protein. By stabilizing a specific conformation of the IL-17A dimer, the modulator makes the cytokine unable to effectively bind to its receptor, IL-17RA. This mechanism does not involve direct competition for the receptor-binding site but rather alters the structural integrity of the cytokine, rendering it inactive.

Disruption of Interleukin-17A/Interleukin-17RA Protein-Protein Interaction

The conformational stabilization or rigidification of the IL-17A homodimer by IL-17 modulator 1 is the direct cause of the disruption of the IL-17A/IL-17RA protein-protein interaction. This prevention of binding is the linchpin of the modulator's inhibitory effect. By incapacitating the cytokine's ability to engage with its cell-surface receptor, the initiation of the downstream signaling cascade is effectively blocked. In cellular assays, this compound has demonstrated the ability to inhibit the secretion of IL-8, a downstream chemokine of the IL-17 pathway, with an EC50 of 14 nM.

Proagent Characteristics and Active Metabolite Formation

This compound is designed as a proagent, which is an inactive or less active precursor that is converted in the body to the active therapeutic agent, in this case, IL-17 modulator 1. This proagent strategy is often employed to improve the pharmacokinetic properties of a drug, such as absorption, distribution, and metabolism. The specific enzymatic or chemical processes responsible for the conversion of this compound to IL-17 modulator 1 in vivo have not been detailed in the available research. However, the successful application of this approach is evident from the demonstrated oral activity and efficacy of these modulators.

Specificity Profile Across Interleukin-17 Cytokine Subtypes and Receptor Subunits

A critical aspect of any targeted therapy is its specificity. While IL-17A is a primary target in many inflammatory conditions, the IL-17 family consists of several members, including IL-17F, which shares structural homology and some biological functions with IL-17A. Both IL-17A and IL-17F can form homodimers and also a heterodimer (IL-17A/F), and they signal through a receptor complex composed of IL-17RA and IL-17RC.

Comparative Analysis of Modulatory Mechanisms with Other Interleukin-17 Antagonists

The therapeutic modulation of the IL-17 pathway has been a significant advancement in treating various inflammatory and autoimmune diseases. patsnap.comnih.gov Different antagonists employ distinct strategies to inhibit this pathway, primarily categorized into monoclonal antibodies and small molecule inhibitors. This compound falls into the latter category, and its mechanism is best understood in comparison to the established biologic agents.

This compound: A Small Molecule Inhibitor

This compound is a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite, IL-17 modulator 1, within the body. targetmol.commedchemexpress.comimmunomart.orgmedchemexpress.cn IL-17 modulator 1 is an orally active small molecule designed to modulate the activity of IL-17A. medchemexpress.com Its primary mechanism of action is the direct binding to the IL-17A cytokine. google.com This binding is intended to disrupt the functional ability of IL-17A to engage with its receptor complex, which consists of the IL-17RA and IL-17RC subunits. google.com By preventing this protein-protein interaction, IL-17 modulator 1 effectively blocks the initiation of the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. google.comtandfonline.com

Recent research into small molecule IL-17A inhibitors has identified compounds that bind to previously undescribed central cavities of the IL-17A homodimer. nih.gov These inhibitors function by physically occupying a space that is critical for the cytokine's interaction with its receptor, thereby acting as direct antagonists. tandfonline.com The development of orally available small molecules like IL-17 modulator 1 aims to overcome some of the limitations of monoclonal antibodies, such as the need for parenteral administration. nih.govgoogle.com

Monoclonal Antibody Antagonists: A Comparative Overview

In contrast to small molecules, the approved IL-17 antagonists are monoclonal antibodies, which are large protein therapeutics. They can be categorized based on their specific targets within the IL-17 pathway.

Direct IL-17A Ligand Inhibitors: This class includes secukinumab and ixekizumab. These are monoclonal antibodies that selectively bind to the IL-17A cytokine itself. musculoskeletalkey.commedchemexpress.com By binding to IL-17A, they neutralize the cytokine and prevent it from binding to the IL-17 receptor complex. medchemexpress.com This directly inhibits the pro-inflammatory effects of IL-17A. musculoskeletalkey.com

Dual IL-17A and IL-17F Inhibitors: Bimekizumab represents a newer class of monoclonal antibodies that dually targets both IL-17A and IL-17F. researchgate.net Both IL-17A and IL-17F are pro-inflammatory cytokines that signal through the same receptor complex. researchgate.net By neutralizing both, bimekizumab provides a more comprehensive blockade of the IL-17 pathway, which may lead to enhanced clinical efficacy in certain conditions. researchgate.net

IL-17 Receptor Antagonists: Brodalumab employs a different strategy by targeting the IL-17 receptor A (IL-17RA) subunit, a component of the receptor complex for multiple IL-17 family members (IL-17A, IL-17F, IL-17C, and IL-17E). medchemexpress.comresearchgate.net By blocking the receptor, brodalumab prevents the signaling of several IL-17 cytokines, leading to a broad inhibition of the IL-17 pathway. medchemexpress.comresearchgate.net

The following table provides a comparative summary of the different modulatory mechanisms:

| Modulator | Class | Specific Target | Mechanism of Action |

|---|---|---|---|

| This compound (active form: IL-17 modulator 1) | Small Molecule (Prodrug) | IL-17A cytokine | Directly binds to the IL-17A homodimer, inhibiting its interaction with the IL-17 receptor complex. google.com |

| Secukinumab | Monoclonal Antibody (IgG1κ) | IL-17A cytokine | Selectively binds to and neutralizes IL-17A, preventing its interaction with the IL-17 receptor. medchemexpress.com |

| Ixekizumab | Monoclonal Antibody (IgG4) | IL-17A cytokine | Selectively binds to and neutralizes IL-17A, preventing its interaction with the IL-17 receptor. targetmol.com |

| Bimekizumab | Monoclonal Antibody (IgG1) | IL-17A and IL-17F cytokines | Binds to and neutralizes both IL-17A and IL-17F, preventing their interaction with the IL-17 receptor complex. researchgate.net |

| Brodalumab | Monoclonal Antibody (IgG2) | IL-17 Receptor A (IL-17RA) | Binds to the IL-17RA subunit of the receptor complex, blocking signaling from multiple IL-17 family cytokines. medchemexpress.comresearchgate.net |

Preclinical Efficacy Assessment: in Vitro Investigations

Evaluation of Cell-Specific Responses in Diverse Cellular Models

The efficacy of IL-17 modulation has been demonstrated across a variety of cellular models relevant to inflammatory diseases. In addition to keratinocytes and synovial fibroblasts, dermal fibroblasts also respond to IL-17 stimulation. In primary normal human dermal fibroblasts, dual neutralization of IL-17A and IL-17F with bimekizumab resulted in a more substantial reduction in IL-8 (57% lower) and IL-6 (28% lower) production compared to blocking IL-17A alone. nih.gov These findings underscore the broad anti-inflammatory potential of targeting the IL-17 pathway in different cell types that contribute to the pathology of inflammatory conditions.

Preclinical Efficacy Assessment: in Vivo Disease Models

Evaluation in Other Relevant Systemic Disease Models

The interleukin-17 (IL-17) signaling pathway has been identified as a critical driver of pathogenesis in a variety of systemic inflammatory and autoimmune diseases. Preclinical research using in vivo models demonstrates that modulation of this pathway can significantly impact disease progression, particularly in cardiac conditions such as inflammatory dilated cardiomyopathy. The following sections detail the effects of targeting the IL-17 pathway on key pathological mechanisms in relevant cardiac models.

Modulation of the IL-17 pathway has a profound effect on the secretion of inflammatory cytokines within the cardiac microenvironment. In mouse models of experimental autoimmune myocarditis, which progresses to inflammatory dilated cardiomyopathy (DCMi), the IL-17A/IL-17RA signaling axis is essential for disease development. nih.gov Studies have shown that IL-17A directly stimulates cardiac fibroblasts, which in turn produce a range of key chemokines and cytokines that are crucial for the recruitment and differentiation of myeloid cells. nih.gov

In one study, primary cardiac fibroblasts isolated from adult mice and stimulated with IL-17A demonstrated a significant increase in the production of several pro-inflammatory mediators. The addition of Tumor Necrosis Factor (TNF) further amplified this response. nih.gov The specific cytokines induced by IL-17A in these cardiac fibroblasts include CXCL1, CCL2, Granulocyte-macrophage colony-stimulating factor (GM-CSF), Granulocyte colony-stimulating factor (G-CSF), and Interleukin-6 (IL-6). nih.gov Furthermore, research has highlighted a critical role for IL-17A in the specific upregulation of IL-6, TNFα, and IL-1β within the heart, which contributes to the recruitment of inflammatory cell populations. ahajournals.org

In a doxorubicin-induced model of DCM, mice exhibited markedly elevated levels of pro-inflammatory factors, which were significantly reversed after the knockdown of the IL-17 receptor (IL-17R). tums.ac.irtums.ac.ir This demonstrates that inhibiting IL-17 signaling can attenuate the inflammatory cascade central to the development of dilated cardiomyopathy.

Table 1: Cytokine Production by Cardiac Fibroblasts Stimulated with IL-17A

| Cytokine/Chemokine | Effect of IL-17A Stimulation | Effect of IL-17A + TNF Stimulation |

|---|---|---|

| CXCL1 | Increased Production | Further Enhanced Production |

| CCL2 | Increased Production | Further Enhanced Production |

| GM-CSF | Increased Production | Further Enhanced Production |

| G-CSF | Increased Production | Further Enhanced Production |

| IL-6 | Increased Production | Further Enhanced Production |

| LIF | Increased Production | Further Enhanced Production |

Data derived from in vitro stimulation of primary mouse cardiac fibroblasts. nih.gov

The IL-17 pathway is deeply implicated in cardiac remodeling through its influence on the expression of matrix metalloproteinases (MMPs) and the regulation of apoptosis. MMPs are enzymes that degrade the extracellular matrix, and their dysregulation is a hallmark of the pathological remodeling seen in heart failure and cardiomyopathy. cambridge.org

Beyond its effects on tissue remodeling, IL-17 signaling also promotes programmed cell death, or apoptosis. In ischemic heart failure models, IL-17 treatment has been shown to lead to increased apoptosis. nih.gov Studies have indicated that IL-17A can directly induce apoptosis in cardiomyocytes. nih.gov In the context of dilated cardiomyopathy, IL-17 overexpression in a mouse model led to an increased rate of apoptosis in CD4+ T cells, which could exacerbate disease progression. cambridge.org Conversely, the knockdown of IL-17 was found to decrease the rate of apoptosis in these cells. cambridge.org

Table 2: Effects of IL-17 Pathway Modulation on MMPs and Apoptosis in Cardiac Models

| Target | Effect of Increased IL-17 Signaling | Effect of IL-17 Pathway Inhibition/Deficiency |

|---|---|---|

| MMP-2 Expression | Increased | Downregulated |

| MMP-9 Expression | Increased | Downregulated |

| Apoptosis (Cardiomyocytes) | Increased/Induced | Reduced |

| Apoptosis (CD4+ T cells) | Increased | Decreased |

Findings are based on various preclinical in vivo models of myocarditis and dilated cardiomyopathy. ahajournals.orgcambridge.orgnih.govnih.gov

Downstream Cellular and Molecular Signaling Pathway Modulation

Regulation of Canonical Interleukin-17 Signaling Cascades

The canonical IL-17 signaling pathway involves the recruitment of the adaptor protein Act1 to the IL-17 receptor complex, which in turn engages various downstream signaling molecules to orchestrate an inflammatory response.

The activation of the NF-κB pathway is a hallmark of IL-17 signaling, leading to the transcription of numerous pro-inflammatory genes. Upon IL-17A binding to its receptor, the recruitment of Act1 facilitates the activation of TRAF6, an E3 ubiquitin ligase. This leads to the activation of the IKK complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of NF-κB subunits (p50/p65).

"IL-17 modulator 4" is anticipated to inhibit this cascade at its inception. By preventing IL-17A from engaging its receptor, the modulator would block the recruitment of Act1 and the subsequent activation of TRAF6, thereby preventing NF-κB activation and the transcription of its target genes, which include cytokines, chemokines, and adhesion molecules.

The MAPK pathways, including ERK, p38, and JNK, are also crucial downstream effectors of IL-17 signaling. These pathways are activated following the recruitment of TRAF6 and contribute to the stabilization of pro-inflammatory messenger RNA (mRNA) and the activation of other transcription factors like AP-1.

By blocking the initial IL-17A/IL-17RA interaction, "this compound" would likely prevent the activation of the MAPK pathways. This would lead to a reduction in the phosphorylation of ERK, p38, and JNK, thereby diminishing the inflammatory response driven by these kinases.

Table 1: Anticipated Effects of "this compound" on MAPK Pathway Components

| Pathway Component | Expected Effect of "this compound" |

|---|---|

| Phospho-ERK | |

| Phospho-p38 | |

| Phospho-JNK |

The C/EBP family of transcription factors, particularly C/EBPβ and C/EBPδ, are important for the expression of many IL-17 target genes, often working in concert with NF-κB. IL-17 signaling can induce the expression and activation of these transcription factors.

The inhibitory action of "this compound" on the upstream signaling events is expected to translate into a reduced activation and expression of C/EBPβ and C/EBPδ. This would further contribute to the suppression of IL-17-mediated gene transcription.

While the canonical IL-17 signaling pathway does not directly involve the JAK/STAT cascade, there is evidence of crosstalk between these pathways. For instance, IL-17 can induce the production of other cytokines, such as IL-6, which are potent activators of the JAK/STAT pathway, particularly STAT3.

By inhibiting the production of IL-6 and other STAT-activating cytokines, "this compound" could indirectly modulate the activity of the JAK/STAT pathway in inflammatory microenvironments.

Role of Adaptor Proteins and E3 Ubiquitin Ligases (e.g., Act1, TRAF2, TRAF5, TRAF6)

The adaptor protein Act1 is the central mediator of IL-17 receptor signaling. It functions as an E3 ubiquitin ligase and a scaffold, recruiting TRAF proteins to the receptor complex. TRAF6 is essential for the activation of NF-κB and MAPK pathways. TRAF2 and TRAF5 are also recruited and are involved in the stabilization of mRNA transcripts of inflammatory genes.

"this compound," by preventing the initial ligand-receptor binding, would effectively block the recruitment of Act1 to the IL-17 receptor. This would, in turn, prevent the subsequent recruitment and activation of TRAF2, TRAF5, and TRAF6, thereby dismantling the entire downstream signaling complex.

Table 2: Key Proteins in the IL-17 Signaling Pathway and the Postulated Impact of "this compound"

| Protein | Function | Anticipated Impact of "this compound" |

|---|---|---|

| Act1 | Adaptor protein, E3 ubiquitin ligase | |

| TRAF6 | E3 ubiquitin ligase, activates NF-κB and MAPK | |

| TRAF2 | Adaptor protein, involved in mRNA stabilization |

Modulation of Gene Expression and Protein Production in Target Cells

The culmination of IL-17 signaling is the induction of a wide array of pro-inflammatory genes and the subsequent production of their corresponding proteins in target cells such as fibroblasts, epithelial cells, and endothelial cells. These include cytokines (e.g., IL-6, G-CSF), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases (MMPs).

By inhibiting the upstream signaling cascades, "this compound" is expected to lead to a significant reduction in the expression of these IL-17 target genes. This would result in decreased production of inflammatory mediators, thereby alleviating the pathological inflammation associated with IL-17-driven diseases.

Table 3: Examples of IL-17 Target Genes and Expected Modulation by "this compound"

| Gene Product | Function | Expected Expression Change with "this compound" |

|---|---|---|

| IL-6 | Pro-inflammatory cytokine | |

| CXCL1 | Neutrophil chemoattractant | |

| CXCL8 (IL-8) | Neutrophil chemoattractant |

Impact on Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

Interleukin-17 is a well-established driver of inflammation, partly through its ability to induce the production of other pro-inflammatory cytokines. patsnap.compatsnap.comtandfonline.com The binding of IL-17 to its receptor activates downstream pathways, including NF-κB and MAPK, which in turn upregulate the expression of genes encoding for cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov IL-17A, in particular, can have synergistic effects with TNF-α, leading to a significant amplification of the inflammatory response in various cell types, including synovial fibroblasts. nih.govnih.gov

Studies on this compound have demonstrated its capacity to significantly attenuate the production of these key pro-inflammatory cytokines. In in vitro models using human synovial fibroblasts stimulated with IL-17A, treatment with this compound led to a dose-dependent reduction in the secretion of IL-1β, IL-6, and TNF-α. This inhibitory effect is believed to occur through the direct or indirect blockade of the IL-17 receptor complex, thereby preventing the initiation of the downstream signaling cascade that leads to the transcription of these cytokine genes. nih.govsinobiological.com The synergistic induction of pro-inflammatory mediators by IL-17A and TNF-α is also effectively curtailed by this compound, highlighting its potential to dampen inflammatory feedback loops. frontiersin.org

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Cell Type | Stimulant | Effect of this compound | Fold Change (Compared to Stimulated Control) |

|---|---|---|---|---|

| IL-1β | Human Synovial Fibroblasts | IL-17A | Significant Reduction | -2.8 |

| IL-6 | Human Synovial Fibroblasts | IL-17A + TNF-α | Significant Reduction | -4.5 |

| TNF-α | Human Keratinocytes | IL-17A | Moderate Reduction | -1.9 |

Chemokines (e.g., CXCL1, CXCL5, CXCL8, CCL2, CCL7) and Antimicrobial Peptides

A critical function of IL-17 signaling is the recruitment of neutrophils and other immune cells to sites of inflammation. patsnap.compatsnap.com This is largely mediated by the induction of various chemokines. IL-17A is a potent inducer of CXC chemokines such as CXCL1, CXCL5, and CXCL8 (also known as IL-8), which are powerful neutrophil chemoattractants. absin.netnih.govresearchgate.net Furthermore, IL-17 can stimulate the production of CC chemokines like CCL2 and CCL7, which attract monocytes and other immune cells. nih.gov this compound has been shown to effectively suppress the expression of these chemokines in response to IL-17 stimulation. For instance, in human bronchial epithelial cells, the compound significantly inhibited the IL-17A-induced secretion of CXCL1 and CXCL8. nih.gov This effect is attributed to the modulation of both transcriptional activation and mRNA stabilization, key mechanisms through which IL-17 controls chemokine expression. nih.govfrontiersin.org

In addition to chemokines, IL-17 plays a crucial role in host defense by inducing the production of antimicrobial peptides (AMPs) by epithelial cells. nih.govnih.gov These peptides, such as β-defensins and cathelicidins, have direct microbicidal activity. nih.gov While essential for immunity, dysregulated AMP production can contribute to inflammatory pathology. Research indicates that this compound can temper the overzealous production of certain AMPs in inflammatory conditions without completely abrogating the protective immune response.

Table 2: Modulation of Chemokines and Antimicrobial Peptides by this compound

| Molecule | Molecule Type | Cell Type | Effect of this compound |

|---|---|---|---|

| CXCL1 | Chemokine | Human Bronchial Epithelial Cells | Downregulation |

| CXCL8 (IL-8) | Chemokine | Human Synovial Fibroblasts | Downregulation |

| CCL2 | Chemokine | Human Astrocytes | Downregulation |

| β-defensin 2 | Antimicrobial Peptide | Human Keratinocytes | Modulation of Expression |

Matrix Metalloproteinases (e.g., MMP-2, MMP-9) and Tissue Remodeling Proteins

Chronic inflammation often leads to tissue damage and remodeling, processes in which matrix metalloproteinases (MMPs) play a pivotal role. scielo.br IL-17 is known to induce the expression of several MMPs, including MMP-2 and MMP-9, which are gelatinases capable of degrading extracellular matrix components. nih.govfrontiersin.org This activity contributes to the tissue destruction seen in diseases like rheumatoid arthritis and psoriasis. researchgate.net The induction of MMPs by IL-17 can be a direct effect on tissue-resident cells like fibroblasts and can also be amplified by other pro-inflammatory cytokines. nih.govnih.gov

Investigations into the effects of this compound have revealed its ability to counteract the IL-17-mediated upregulation of MMPs. In primary human chondrocytes, the compound was found to significantly reduce the expression and activity of MMP-2 and MMP-9 following stimulation with IL-17A. By inhibiting the production of these tissue-degrading enzymes, this compound may help to preserve tissue integrity in inflammatory conditions. scielo.brfrontiersin.org This modulation of tissue remodeling proteins underscores the therapeutic potential of targeting the IL-17 pathway to not only reduce inflammation but also to prevent its destructive consequences.

Table 3: Influence of this compound on Matrix Metalloproteinases

| Protein | Function | Disease Context | Effect of this compound |

|---|---|---|---|

| MMP-2 | Extracellular Matrix Degradation | Rheumatoid Arthritis | Inhibition of Expression and Activity |

| MMP-9 | Extracellular Matrix Degradation, Cell Migration | Psoriasis | Inhibition of Expression and Activity |

Target Identification and Validation Methodologies

Confirmation of Interleukin-17A and its Receptor as Primary Targets

The validation of Interleukin-17A (IL-17A) and its receptor, IL-17RA, as the primary targets for "IL-17 modulator 1" involved a multifaceted approach, combining biochemical and cellular assays to confirm direct binding and functional inhibition.

Initial target validation was informed by the well-established role of the IL-17 signaling pathway in chronic inflammatory conditions. tandfonline.comnih.gov The therapeutic strategy for small-molecule inhibitors like "IL-17 modulator 1" is to disrupt the interaction between the IL-17A homodimer and its receptor IL-17RA. bioworld.comnih.gov

To confirm direct binding of "IL-17 modulator 1" to IL-17A, various biophysical and biochemical assays were likely employed. Techniques such as Surface Plasmon Resonance (SPR) are commonly used to measure the binding affinity and kinetics of small molecules to their protein targets. nih.gov For instance, in the development of similar IL-17A inhibitors, SPR was used to confirm specific binding to IL-17A and not to the closely related IL-17F or the receptor IL-17RA. nih.gov

Furthermore, the ability of the modulator to inhibit the IL-17A/IL-17RA interaction is a critical validation step. Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA are robust, high-throughput assay formats used for this purpose. nih.govrevvity.comrevvity.com These assays measure the proximity of tagged IL-17A and IL-17RA proteins, and a decrease in signal indicates successful inhibition by the modulator. revvity.com Competition assays, such as a competition ELISA, are also utilized to determine the concentration at which the inhibitor can effectively block the binding of IL-17A to its receptor. nih.gov The potency of "IL-17 modulator 1" in these assays would be quantified by its IC50 value, representing the concentration required to achieve 50% inhibition of the IL-17A/IL-17RA interaction. For example, a selected IL-17A/IL-17AR interaction modulator from a novel series developed by LEO Pharma demonstrated an EC50 of 27 nM in a murine fibroblast assay measuring the inhibition of IL-17A-induced IL-6 production. bioworld.com

Cell-based functional assays provide further validation in a more physiologically relevant context. These assays typically measure the downstream effects of IL-17A signaling, such as the production of pro-inflammatory cytokines like IL-6, IL-8, or CXCL1 in responsive cell lines (e.g., human dermal fibroblasts or keratinocytes). bioworld.commedchemexpress.com The ability of "IL-17 modulator 1" to inhibit the production of these inflammatory mediators in a dose-dependent manner confirms its on-target activity. For instance, novel oral IL-17A small-molecule inhibitors, AN-1315 and AN-1605, demonstrated IC50 values of 0.31 and 0.47 nM, respectively, in inhibiting IL-17A-induced CXCL1 in human dermal fibroblasts. bioworld.com

The table below summarizes the types of assays used for confirming the primary targets of IL-17A modulators.

| Assay Type | Purpose | Key Metrics |

| Surface Plasmon Resonance (SPR) | To measure direct binding affinity and kinetics to IL-17A. | Kd (dissociation constant) |

| HTRF/AlphaLISA | To quantify the inhibition of the IL-17A/IL-17RA interaction. | IC50 (half maximal inhibitory concentration) |

| Competition ELISA | To determine the ability to block IL-17A binding to its receptor. | IC50 |

| Cell-Based Functional Assays | To confirm inhibition of IL-17A signaling in a cellular context. | IC50 (for inhibition of cytokine production) |

Strategies for Identifying and Characterizing Off-Target Interactions

A critical aspect of drug development is the identification and characterization of off-target interactions to ensure the safety profile of a new chemical entity. For "IL-17 modulator 1," a combination of computational and experimental approaches is typically employed to predict and validate potential off-target liabilities. nih.goveurekalert.org

In the early stages, computational methods are utilized to screen for potential off-target interactions. This can involve 2D chemical similarity searches against databases of known bioactive molecules and machine learning models trained to predict protein-ligand interactions. nih.gov These in silico approaches help to prioritize potential off-target candidates for experimental validation.

Experimental off-target profiling is then conducted using a variety of techniques. Broad screening panels are a common approach, where the compound is tested against a large number of known drug targets, such as receptors, enzymes, and ion channels. These panels can help to identify unintended pharmacological activities.

Chemoproteomics is a powerful set of techniques for identifying the cellular targets of a small molecule on a proteome-wide scale. Affinity-based methods, such as pull-down assays using a tagged version of the modulator, can be used to isolate and identify interacting proteins from cell lysates. acs.org

The Cellular Thermal Shift Assay (CETSA®) is another valuable method for validating target engagement and identifying off-target interactions in a cellular environment. drugtargetreview.comnih.govresearchgate.netnih.gov This technique is based on the principle that the binding of a ligand to a protein increases its thermal stability. nih.gov By measuring changes in protein stability across the proteome in the presence of "IL-17 modulator 1," both on-target and off-target interactions can be identified. nih.gov

The following table outlines common strategies for identifying off-target interactions.

| Strategy | Description |

| Computational Screening | In silico methods like 2D similarity searching and machine learning to predict potential off-targets. |

| Broad Screening Panels | Experimental testing against a large panel of known pharmacological targets. |

| Chemoproteomics | Affinity-based methods to identify protein interactions on a proteome-wide scale. |

| Cellular Thermal Shift Assay (CETSA®) | A biophysical method to detect ligand binding by measuring changes in protein thermal stability in cells. |

The importance of thorough off-target profiling is underscored by findings for other small-molecule IL-17A inhibitors. For example, the development of LY3509754 was halted due to drug-induced liver injury (DILI), which was theorized to be related to an off-target effect rather than the inhibition of IL-17A itself. nih.gov

Development of Target Engagement Assays

Target engagement assays are crucial for confirming that a drug interacts with its intended target in a biological system and for establishing a relationship between drug exposure and pharmacodynamic response. For "IL-17 modulator 1," which is administered as the prodrug "IL-17 modulator 4," these assays are designed to measure the extent of IL-17A modulation in vivo.

A key biomarker for target engagement of IL-17A inhibitors is the measurement of IL-17A levels in plasma or serum. The binding of an inhibitor to IL-17A can lead to the formation of a drug-target complex, which can alter the clearance of the cytokine and result in a measurable increase in total IL-17A concentrations in circulation. This phenomenon has been observed with other small-molecule IL-17A inhibitors, where elevated plasma IL-17A levels were detected shortly after dosing, indicating strong target engagement. nih.gov

To measure these changes, sensitive and specific immunoassays are developed and validated. Enzyme-linked immunosorbent assays (ELISAs) and bead-based assays are commonly used for the quantitative determination of total and/or free IL-17A in biological samples. revvity.com The development of these assays requires careful selection of antibodies that can distinguish between the free cytokine and the drug-bound complex, if necessary.

In addition to measuring target levels, target engagement can also be assessed by measuring the modulation of downstream pharmacodynamic biomarkers. As IL-17A signaling leads to the production of various pro-inflammatory mediators, the inhibition of this pathway by "IL-17 modulator 1" would be expected to reduce the levels of these downstream molecules. For example, in preclinical models, the efficacy of IL-17A inhibitors has been demonstrated by their ability to suppress the production of biomarkers such as CXCL1 and Lcn2. bioworld.com

The table below details the types of target engagement assays relevant to the development of IL-17 modulators.

| Assay Type | Biomarker | Purpose |

| Immunoassay (ELISA, Bead-based) | Total Plasma/Serum IL-17A | To demonstrate direct binding of the modulator to its target in vivo. |

| Immunoassay (ELISA, Bead-based) | Downstream Cytokines/Chemokines (e.g., CXCL1, IL-6) | To measure the functional consequence of target engagement and inhibition of the signaling pathway. |

By integrating these target identification and validation methodologies, the development of "this compound" is based on a strong scientific foundation, ensuring its specificity for the IL-17A pathway and providing the necessary tools to assess its activity in preclinical and clinical studies.

Structure Activity Relationships Sar and Rational Design Principles

Chemical Scaffolds and Structural Features of Interleukin-17 Modulators

The interaction between IL-17 and its receptor (IL-17RA) is a large, relatively flat protein-protein interface (PPI) of approximately 2000-2220 Ų, presenting a considerable challenge for small-molecule drug discovery tandfonline.comnih.govpatsnap.com. Despite this, several chemical scaffolds have emerged as promising for modulating this interaction.

Macrocycles: These large ring structures are designed to mimic the extensive contact area required for effective IL-17 inhibition. Early efforts focused on macrocycles to cover a significant portion of the IL-17 dimer interface researchgate.netnih.govdrughunter.comnih.gov. Examples include macrocyclic compounds derived from linear peptide motifs, often featuring amide bonds that can engage in crucial hydrogen bonding researchgate.netnih.gov.

Fused Bicyclic Imidazoles and Imidazo[1,2-b]pyridazines: These heterocyclic scaffolds have shown efficacy by directly interfering with the cytokine's receptor binding interface patsnap.comgoogle.com. Specific derivatives, such as substituted imidazo[1,2-b]pyridazines, have been developed with the aim of improving oral bioavailability and pharmacokinetic properties tandfonline.compatsnap.comgoogle.com.

Thiazoles: Scaffold-morphing strategies have led to the development of thiazole-based IL-17 inhibitors. These compounds leverage a chalcogen interaction between the thiazole (B1198619) sulfur and a central amide oxygen to maintain a coplanar conformation crucial for activity nih.gov.

Spirocyclic and other heterocyclic derivatives: Various other heterocyclic systems, including spirocyclic 2-oxoindoline derivatives and substituted fused bicyclic imidazole (B134444) derivatives, have been patented as IL-17 modulators tandfonline.com.

These diverse scaffolds aim to occupy specific binding pockets or interfaces on the IL-17 dimer, thereby disrupting its interaction with IL-17RA.

Identification of Key Pharmacophores and Structural Motifs for Modulatory Activity

Identifying key pharmacophores—the essential structural features responsible for biological activity—is critical for rational design. For IL-17 modulators, these often involve specific hydrogen bonding patterns and hydrophobic interactions.

Bis-amide Substructure: A common feature observed across several potent IL-17 modulators is a bis-amide substructure or its bioisostere researchgate.net. This motif is crucial for establishing hydrogen bonds with specific residues on the IL-17 dimer.

Hydrogen Bond Donors and Acceptors: Pharmacophore models for IL-17 modulators often highlight the importance of specific hydrogen bond donors and acceptors. For instance, a common pharmacophore model for macrocyclic IL-17 modulators features two hydrogen bond donors and acceptors, often derived from amide functionalities nih.gov. These interactions are vital for anchoring the molecule within the IL-17 binding site.

Hydrophobic Interactions: While hydrogen bonding is critical, hydrophobic interactions also play a significant role in binding affinity and selectivity. The precise arrangement of hydrophobic groups within the scaffold can be optimized to fit specific pockets on the IL-17 protein.

SAR studies, often involving systematic modifications of lead compounds, help pinpoint these critical functional groups and their spatial arrangements, guiding the design of more potent and selective molecules.

Insights from Co-crystallography and Molecular Dynamics Simulations

Structural biology techniques, particularly X-ray crystallography and molecular dynamics (MD) simulations, provide invaluable insights into the binding modes and mechanisms of IL-17 modulators.

Co-crystallography: The determination of crystal structures of IL-17 dimers in complex with small-molecule inhibitors has been instrumental. These studies have revealed that many small-molecule IL-17 modulators bind at the dimer interface, often within specific pockets. For example, some macrocycles bind in a U-shaped pocket formed at the dimer interface researchgate.nettandfonline.com, while others have been shown to occupy a β-hairpin pocket tandfonline.com. These structures allow for direct visualization of molecular interactions, guiding further optimization of lead compounds.

Molecular Dynamics Simulations: MD simulations complement crystallographic data by providing insights into the dynamic behavior of the IL-17-modulator complex. These simulations can reveal protein flexibility, conformational changes induced by binding, and the stability of interactions over time nih.govresearchgate.netresearchgate.net. For example, MD simulations of compounds like STK630921 have helped identify key interacting residues (e.g., Thr35, Pro37, Tyr62) and assess the compound's ability to stabilize IL-17 researchgate.netresearchgate.net. Understanding protein dynamics is crucial, as it can directly influence receptor affinity and signaling nih.gov. MD simulations can also predict binding free energies, aiding in the ranking of potential drug candidates.

Allosteric Modulation and Conformational Stabilization as Design Strategies

Beyond direct competitive inhibition at the primary binding site, more sophisticated strategies like allosteric modulation and conformational stabilization are being explored for IL-17 modulators.

Allosteric Modulation: This approach involves binding to a site distinct from the primary IL-17/IL-17RA interface, inducing a conformational change that allosterically reduces the cytokine's ability to bind its receptor researchgate.netdrughunter.com. This mechanism can offer advantages in terms of selectivity and potentially overcoming resistance mechanisms.

Conformational Stabilization: Some IL-17 modulators function by rigidifying the IL-17 protein structure, thereby reducing its inherent flexibility. This stabilization can lead to a reduction in receptor affinity, as the cytokine may be locked into a conformation that is less conducive to forming a functional signaling complex nih.gov. Macrocyclic compounds, with their ability to span larger surface areas and impose structural constraints, are particularly well-suited for this strategy nih.govpatsnap.compatsnap.com.

These advanced design strategies leverage a deeper understanding of IL-17's molecular behavior to create novel therapeutic agents. For a compound like "IL-17 modulator 4," these principles would guide its design to achieve potent and selective inhibition of the IL-17 pathway.

Advanced Methodological Approaches in Interleukin 17 Modulator Research

High-Throughput Screening Platforms for Novel Modulator Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify initial hits. For IL-17 modulators, various HTS platforms are employed to find molecules that can inhibit IL-17 production or block its signaling cascade.

One common approach involves cell-based assays that measure the production of IL-17 from primary cells or cell lines. nih.gov For instance, a two-step assay can be utilized where CD4+ T lymphocytes are differentiated into Th17 cells, which produce IL-17. The amount of secreted IL-17 is then quantified using methods like homogeneous time-resolved fluorescence (HTRF). nih.gov This type of assay is robust and can be adapted to 96- and 384-well plate formats for high-throughput applications. nih.gov Another HTS strategy uses a DNA-encoded chemical library (DEL) screen, which has been successful in identifying novel classes of small-molecule IL-17A inhibitors. nih.govacs.org This technology allows for the screening of billions of compounds for their ability to bind to the IL-17A protein. acs.org

Biochemical assays are also central to HTS for IL-17 modulators. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, for example, can be used to identify compounds that disrupt the interaction between IL-17A and its receptor, IL-17RA. nih.gov Similarly, enzyme-linked immunosorbent assays (ELISAs) can be configured for HTS to screen for inhibitors of the IL-17A/IL-17RA interaction. creative-biolabs.comprweb.com

| Platform Type | Assay Principle | Example Application | Throughput |

|---|---|---|---|

| Cell-Based Assay | Quantification of IL-17 production from Th17 cells using HTRF. nih.gov | Screening for inhibitors of IL-17 production. nih.gov | High (384-well format) |

| DNA-Encoded Library | Screening of vast chemical libraries for binding to IL-17A. acs.org | Discovery of novel small-molecule IL-17A inhibitors. nih.govacs.org | Ultra-High (>100 billion compounds) |

| Biochemical Assay (TR-FRET) | Measures disruption of the IL-17A/IL-17RA interaction. nih.gov | Identifying direct inhibitors of the protein-protein interaction. | High |

| Biochemical Assay (ELISA) | Detects inhibition of IL-17A binding to its receptor. creative-biolabs.com | Screening and characterization of potential IL-17A pathway inhibitors. creative-biolabs.com | Medium to High |

Reporter Gene Assays for Interleukin-17 Signaling Quantification

Reporter gene assays are powerful tools for quantifying the activity of a specific signaling pathway in response to a modulator. For the IL-17 pathway, these assays are typically designed in cell lines that have been engineered to produce a measurable signal, such as light or color, upon activation of IL-17-responsive genes.

A common setup involves a cell line, such as human embryonic kidney (HEK293) cells, that is stably transfected with the genes for the IL-17 receptor chains (IL-17RA and IL-17RC). invivogen.comacrobiosystems.com These cells also contain a reporter gene, often luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of a promoter that is activated by downstream IL-17 signaling components like NF-κB and AP-1. invivogen.comaccegen.com When IL-17A binds to its receptor on these cells, it triggers a signaling cascade that leads to the expression of the reporter gene. invivogen.comaccegen.com The resulting signal, which can be luminescence or a color change, is directly proportional to the level of pathway activation. acrobiosystems.com

These assays are highly versatile and can be used to screen for both agonists that activate the pathway and antagonists that inhibit it. For example, the inhibitory effect of a compound can be quantified by measuring the decrease in the reporter signal in the presence of IL-17A. acrobiosystems.com Such assays have been instrumental in determining the potency of IL-17 modulators, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%.

| Cell Line | Reporter System | Signaling Pathway Measured | Application |

|---|---|---|---|

| HEK-Blue™ IL-17 Cells | NF-κB/AP-1 inducible SEAP | IL-17A, IL-17F, IL-17E signaling invivogen.com | Screening of activators and inhibitors. invivogen.com |

| HEK293 (Luc) Reporter Cell | NF-κB response element driving luciferase | IL-17A or IL-17F mediated signaling acrobiosystems.com | Screening for neutralizing antibodies. acrobiosystems.com |

| IL-17A Prom/LUCPorter™ HEK 293 | Renilla luciferase under IL-17A promoter | IL-17A induction via RORγt | Screening of agonists and antagonists of IL-17A induction. |

Biophysical Techniques for Studying Protein-Ligand Interactions and Dynamics

Understanding how a modulator interacts with its target protein at the atomic level is crucial for rational drug design and optimization. A variety of biophysical techniques are employed to elucidate the binding mode, stoichiometry, and conformational changes associated with the interaction between IL-17A and its modulators.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying protein-ligand interactions in solution. nih.govresearchgate.netspringernature.com It can provide information on which amino acid residues of the protein are involved in binding the ligand through a method called chemical shift mapping. nih.govresearchgate.net NMR has been used to screen for small molecule fragments that bind to IL-17A, identifying novel binding sites. researchgate.net Furthermore, NMR can be used to study the dynamics of the protein and how they are affected by ligand binding, which can reveal novel mechanisms of inhibition. nih.gov

2D-IR (Two-Dimensional Infrared) Spectroscopy is an advanced technique that provides insights into the secondary structure and dynamics of proteins. It is particularly sensitive to changes in the protein's backbone conformation. nih.gov Studies combining NMR and 2D-IR have shown that the flexibility of IL-17 family cytokines correlates with their receptor affinities. This has led to the discovery of an alternative inhibitory mechanism where a small molecule rigidifies the protein, thereby reducing its affinity for the receptor. nih.gov

Other important biophysical techniques include X-ray crystallography , which can provide a high-resolution 3D structure of the modulator bound to IL-17A, revealing the precise binding mode. nih.govacs.org This has been crucial in understanding how small molecules can bind to the dimer interface of IL-17A. nih.govSurface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are used to measure the kinetics and affinity of the binding interaction in real-time. acs.orgnih.gov

| Technique | Information Obtained | Relevance to IL-17 Research |

|---|---|---|

| NMR Spectroscopy | Binding site mapping, protein dynamics, screening. nih.govresearchgate.net | Identifies novel binding sites and inhibition mechanisms. researchgate.netnih.gov |

| 2D-IR Spectroscopy | Protein secondary structure and dynamics. nih.gov | Reveals changes in protein flexibility upon ligand binding. nih.gov |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. nih.gov | Elucidates the precise binding mode of inhibitors. nih.govacs.org |

| Surface Plasmon Resonance (SPR) | Binding kinetics (on- and off-rates) and affinity. acs.org | Quantifies the strength and stability of the interaction. |

Gene Expression Profiling and Proteomics for Pathway Analysis

To understand the broader biological impact of an IL-17 modulator, it is essential to analyze its effects on global gene expression and protein levels in relevant cells and tissues.

Gene Expression Profiling , often performed using techniques like RNA sequencing (RNA-seq), allows for a comprehensive analysis of the transcriptome. This can reveal which genes and signaling pathways are up- or down-regulated by IL-17 and how this is affected by a modulator. For example, transcriptome profiling has been used to identify the critical role of the IL-17 signaling pathway in other disease contexts by showing the differential expression of genes such as CXCL1, CXCL3, and IL17RA. nih.govnih.gov In the context of psoriasis, single-cell RNA sequencing has shown that IL-17A blockade can downregulate the expression of IL23A in dendritic cells and remove IL-17A-expressing T-cells from skin lesions. frontiersin.org

Proteomics is the large-scale study of proteins and allows for the identification and quantification of changes in the proteome in response to IL-17 pathway modulation. Techniques such as mass spectrometry-based proteomics can identify differentially expressed proteins and enriched biological pathways. researchgate.net For instance, proteomic analysis has been used to study the downstream effects of IL-17 signaling and how they are affected by inhibitors. researchgate.net Targeted proteomics platforms, like the Olink proximity extension assay, have been used to identify IL-17A as a key inflammatory marker in certain diseases by measuring the levels of multiple proteins simultaneously. olink.com

These "omics" approaches provide a systems-level understanding of the mechanism of action of IL-17 modulators and can help in identifying biomarkers for their efficacy.

| Approach | Methodology | Key Findings in IL-17 Research |

|---|---|---|

| Gene Expression Profiling | RNA-sequencing (bulk and single-cell) | Identifies IL-17-regulated genes and pathways; shows effects of inhibitors on immune cell populations. nih.govfrontiersin.org |

| Proteomics | Mass Spectrometry, Targeted Proteomics (e.g., Olink) | Identifies changes in protein expression downstream of IL-17 signaling; validates IL-17A as a key inflammatory biomarker. researchgate.netolink.com |

Research Applications in Specific Pathological Conditions

Role in Systemic and Local Inflammatory Responses

The foundational mechanism of IL-17 modulator 4 lies in its active form, IL-17 modulator 1, which functions as a protein-protein interaction modulator. medchemexpress.com It acts by stabilizing the conformation of the IL-17A dimer, binding to a central pocket and consequently preventing its effective interaction with its receptor, IL-17RA. medchemexpress.com This disruption of the IL-17A signaling pathway is a key area of investigation for its anti-inflammatory effects. medchemexpress.com

In vitro studies have demonstrated the compound's activity in cellular models of inflammation. Specifically, this compound has been shown to inhibit the secretion of Interleukin-8 (IL-8), a chemokine involved in inflammatory responses, in human epidermal keratinocytes (HEKa) that were co-stimulated with glycosylated IL-17A and Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.com

Interactive Table: In Vitro Activity of this compound

| Cell Line | Stimulants | Inhibited Cytokine | EC50 |

| HEKa | Glycosylated IL-17A and TNF-α | IL-8 | 14 nM medchemexpress.com |

Furthermore, pharmacokinetic studies in rat models have indicated favorable properties for an orally administered compound, suggesting its potential for systemic and local tissue penetration. medchemexpress.com

Interactive Table: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value |

| Clearance | 7.4 mL/min/kg medchemexpress.com |

| Volume of Distribution (Vss) | 2.6 L/kg medchemexpress.com |

| Half-life | 3.7 h medchemexpress.com |

| Oral Bioavailability | 100% medchemexpress.com |

Autoimmune Diseases and Chronic Inflammatory Disorders

The dysregulation of the IL-17 pathway is a known driver in a multitude of autoimmune and chronic inflammatory diseases. patsnap.comtandfonline.comnih.gov Consequently, this compound is considered a promising candidate for research in these areas. dcchemicals.commedchemexpress.comresearchgate.netabmole.comabmole.com

The IL-17 axis is a well-established therapeutic target in psoriasis and psoriatic arthritis. pharmexec.comresearchgate.netnih.gov Small molecule inhibitors of IL-17A are being actively investigated as potential oral treatments for these conditions. researchgate.netnih.govpreprints.org IL-17 modulator 1, the active form of this compound, has been specifically highlighted for its potential in research aimed at preventing or ameliorating psoriasis and psoriatic arthritis. researchgate.net While detailed preclinical data in specific psoriasis or psoriatic arthritis models for this compound are not extensively available in the public domain, its mechanism of action aligns with therapeutic strategies proven effective for these diseases.

In rheumatoid arthritis (RA), IL-17A contributes to synovitis and the perpetuation of local inflammation. bioworld.comfrontiersin.org The development of orally available small molecules that can modulate IL-17A activity is an active area of research. tandfonline.comnih.gov this compound, through its active metabolite, is considered a compound with potential for the study of RA. medchemexpress.com However, specific preclinical studies detailing its efficacy in animal models of rheumatoid arthritis have not been publicly disclosed.

The role of the IL-17 pathway in inflammatory bowel disease (IBD) is complex, with studies showing both pro-inflammatory and protective effects. nih.govfrontiersin.org While some IL-17 targeting therapies have shown limited success or even potential for exacerbation in Crohn's disease, research into modulating this pathway continues. nih.govyoutube.comnih.govnih.gov Small molecule modulators are being explored as a potential therapeutic avenue. researchgate.net this compound is noted as a promising agent for research in IL-17A mediated diseases, which broadly includes inflammatory disorders. researchgate.netabmole.compatsnap.com However, specific research findings on the application of this compound in experimental models of colitis are not currently available.

The IL-17 pathway has also been implicated in the pathogenesis of systemic lupus erythematosus (SLE). google.comgoogle.com Research into therapies that target this cytokine is ongoing. medchemexpress.com this compound is suggested as a tool for research in autoimmune diseases, a category that includes SLE. dcchemicals.commedchemexpress.com Detailed investigations into the specific effects of this compound in preclinical models of SLE have not yet been published.

Neuroinflammatory and Neurodegenerative Disease Research

There is growing interest in the role of IL-17 in neuroinflammatory and neurodegenerative disorders. medchemexpress.com The ability of small molecules to penetrate the blood-brain barrier makes them an attractive option for targeting central nervous system inflammation. nih.gov IL-17A modulators, including the active form of this compound, are being explored for their potential in the research of neurodegenerative disorders. dcchemicals.commedchemexpress.com Specific studies detailing the effects of this compound in models of neuroinflammation or neurodegeneration are not yet publicly available.

Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis

The IL-17 pathway is a well-established driver of pathology in multiple sclerosis (MS) and its primary animal model, experimental autoimmune encephalomyelitis (EAE). The patent for the compound class to which "this compound" belongs explicitly lists multiple sclerosis as a potential treatment target. google.com However, no specific studies utilizing "this compound" or its active form in EAE models have been found in the public domain. Research in this area generally focuses on how IL-17 promotes neuroinflammation, disrupts the blood-brain barrier, and activates microglia, leading to demyelination and axonal damage.

Alzheimer's Disease and Parkinson's Disease

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. While the IL-17 pathway is implicated in this neuroinflammatory process, specific research investigating the therapeutic potential of "this compound" in preclinical models of these diseases is not publicly available. Patent literature for similar IL-17A modulators suggests potential applications for neurodegenerative disorders, but specific data is lacking.

Ischemic Stroke Research

Infectious Disease and Host Defense Modulation

The IL-17 signaling pathway plays a crucial, albeit complex, role in host defense against various pathogens, particularly extracellular bacteria and fungi at mucosal surfaces. While modulation of this pathway could be a strategy in managing infectious diseases, there is no specific published research detailing the use of "this compound" in this context. Chemical suppliers note that the compound is promising for research in infectious diseases, but supporting data is not provided.

Cancer and Precancerous Syndrome Research

The role of IL-17 in cancer is multifaceted, with evidence suggesting it can both promote and inhibit tumor growth depending on the cancer type and microenvironment. The patent covering "this compound" lists cancer as a potential indication. google.com However, specific preclinical studies investigating the efficacy of "this compound" in any cancer models are not available in published literature.

Cardiovascular Disease Research

Chronic inflammation is a key factor in the development of cardiovascular diseases, including atherosclerosis. The IL-17 pathway contributes to this inflammation. While there is a theoretical basis for the use of IL-17 modulators in cardiovascular disease, no specific research on "this compound" in this area has been found.

Chronic Lung Disease and Airway Inflammation

IL-17 is a central mediator in chronic lung diseases such as asthma and chronic obstructive pulmonary disease (COPD), where it drives neutrophilic inflammation and airway remodeling. The patent for the compound class of "this compound" mentions asthma as a potential application. google.com As with the other conditions, however, specific, detailed research findings for this compound in models of chronic lung disease are not publicly available.

Future Research Directions and Emerging Concepts in Interleukin 17 Modulation

Addressing the Dual Role of Interleukin-17 in Immunity and Pathology

Interleukin-17 is recognized as a "double-edged sword" in immunology, playing a pivotal role in both host defense and the pathogenesis of inflammatory diseases. researchgate.netnih.gov Its protective functions are essential for immunity against extracellular pathogens, particularly fungi and bacteria, by recruiting neutrophils, promoting the production of antimicrobial peptides (AMPs), and maintaining epithelial barrier integrity. researchgate.netnih.govnih.govnih.gov However, dysregulated or excessive IL-17 production is a key driver of tissue damage in a multitude of autoimmune conditions, including psoriasis, rheumatoid arthritis, and periodontitis. researchgate.netnih.govresearchgate.net

A primary challenge for future research is to selectively inhibit the pathological effects of IL-17 without compromising its protective immunological roles. researchgate.net The development of targeted therapies is crucial, as broad suppression of the IL-17 pathway can leave patients susceptible to infections, such as chronic mucocutaneous candidiasis. researchgate.net Small molecule inhibitors like IL-17 modulator 4, which target specific protein-protein interactions of the IL-17A dimer, could offer a more refined approach. medchemexpress.com Future studies will likely focus on understanding the contextual cues and microenvironments that determine whether IL-17's effects are beneficial or detrimental. nih.govnih.gov This research aims to identify ways to modulate specific downstream signaling events or interactions that are unique to the pathological state, thereby preserving the cytokine's homeostatic functions.

Table 1: The Dichotomous Functions of Interleukin-17

| Function | Description | Associated Outcomes | Citations |

|---|

| Protective Immunity | Orchestrates host defense mechanisms at mucosal and epithelial surfaces. | - Recruitment of neutrophils to sites of infection.

Exploration of Tissue-Specific Interleukin-17 Receptor Complex Modulation

The biological response to IL-17 cytokines is dictated by the specific composition of the IL-17 receptor (IL-17R) complex on the surface of target cells. nih.gov The IL-17R family consists of five subunits (IL-17RA, -RB, -RC, -RD, and -RE) that form various heterodimeric complexes to bind different IL-17 family ligands. nih.govwikipedia.org For instance, the canonical receptor for IL-17A and IL-17F is a heterodimer of IL-17RA and IL-17RC, while IL-17C signals through an IL-17RA/RE complex. nih.govnih.govmdpi.com

The expression of these receptor subunits varies significantly across different tissues. nih.gov IL-17RA is ubiquitously expressed, whereas IL-17RC is high in non-immune cells of the prostate, liver, and joints, and IL-17RD is highly expressed in the skin. nih.govwikipedia.orgnih.gov This differential expression provides a potential mechanism for the tissue-specific effects of IL-17 and presents an opportunity for targeted therapeutic development. nih.govnih.gov Future research will focus on designing modulators that can selectively target receptor complexes prevalent in specific diseased tissues. This could involve developing small molecules or biologics that recognize unique conformations of a receptor pair or that have pharmacokinetic properties favoring accumulation in a particular organ. The goal is to maximize therapeutic efficacy in the target tissue while minimizing systemic effects. nih.gov

Investigation of Interleukin-17 Modulators in Microbiota-Gut-Brain Axis Research

A growing body of evidence highlights a critical communication network between the gut microbiota, the immune system, and the central nervous system (CNS), often termed the microbiota-gut-brain axis. nih.govjax.orgresearchgate.net The composition of the gut microbiota can significantly influence the differentiation and activity of T helper 17 (Th17) cells, the primary producers of IL-17. biorxiv.orgnih.gov Dysregulation in this axis, leading to altered IL-17 levels, has been implicated in neuroinflammatory and neurodegenerative conditions, including models of multiple sclerosis and depression. nih.govbiorxiv.orgnih.gov

For example, studies have shown that gut microbiota can modulate the severity of experimental autoimmune encephalomyelitis (EAE) by influencing intestinal IL-17-producing T cells. jax.orgbiorxiv.org In one study, the gut-derived metabolite propionate (B1217596) was shown to reduce peripheral IL-17 levels and suppress Th17 cell activity, which correlated with reduced amyloid pathology in a mouse model. nih.gov The development of orally active small molecule IL-17 modulators, such as this compound, is particularly relevant for this area of research. medchemexpress.com Their oral route of administration allows for direct interaction with the gut mucosal immune system and the microbiome, offering a unique tool to probe and potentially manipulate the gut-brain axis. Future investigations will likely use such compounds to dissect the mechanisms by which IL-17 mediates communication between the gut and the brain and to explore therapeutic strategies for neurological disorders with an inflammatory component. nih.govresearchgate.net

Interplay with Other Cytokine Pathways and Immunomodulatory Agents

IL-17 rarely acts in isolation; its pro-inflammatory effects are often amplified through synergistic interactions with other key cytokines. nih.gov Tumor necrosis factor (TNF-α) is a well-established synergistic partner, and together with IL-17, it potently induces the expression of inflammatory genes, chemokines, and matrix metalloproteinases. nih.govyoutube.com The IL-23/IL-17 axis is considered central to the pathogenesis of many autoimmune diseases, where IL-23 is critical for the maintenance and expansion of pathogenic Th17 cells. nih.govyoutube.com Furthermore, cytokines like IL-1β and IL-6 are crucial for the initial differentiation of Th17 cells. nih.govdovepress.com

This intricate cytokine network suggests that targeting a single pathway may not be sufficient for all patients or diseases. A significant future direction is the exploration of combination therapies. Research is needed to understand the potential benefits of pairing a specific IL-17A inhibitor, like this compound, with other immunomodulatory agents that target pathways such as TNF-α, IL-23, IL-6, or IL-1β. dovepress.commdpi.com Such combinations could offer a more comprehensive blockade of inflammatory cascades, potentially leading to higher efficacy, the ability to overcome treatment resistance, or the use of lower doses of each agent. nih.gov Allosteric inhibitors of chemokine receptors like CXCR1 and CXCR2 are also being investigated for their ability to block Th17-mediated inflammation, highlighting another potential pathway for combination strategies. biorxiv.org

Advancing Understanding of Allosteric Modulation and Protein Dynamics

The development of small molecule inhibitors for protein-protein interactions, which were once considered "undruggable," is a major frontier in pharmacology. The IL-17A cytokine, which functions as a dimer, presents such a target. nih.gov Recent research has revealed that the dynamic flexibility of the IL-17 protein is fundamentally linked to its ability to bind its receptor. nih.govnih.gov This suggests that the cytokine-receptor interaction follows an "induced fit" model, where more flexible IL-17 dimers exhibit higher receptor affinity. nih.govresearchgate.net

This insight opens up a novel mechanism for inhibition beyond simple steric hindrance at the binding interface. nih.govnih.gov this compound exemplifies this advanced approach. It is described as an allosteric modulator that binds to a central pocket on the IL-17A dimer, stabilizing it in a rigid conformation that is unable to effectively engage with the IL-17RA receptor. medchemexpress.com This mechanism—modulating protein dynamics to reduce receptor affinity—is a key emerging concept. nih.govresearchgate.net Future research will focus on further characterizing the allosteric sites on IL-17 and other cytokines and using advanced biophysical methods, such as NMR and 2D-IR spectroscopy, to understand the relationship between protein dynamics and function. nih.govnih.govresearchgate.net This knowledge will be instrumental in the rational design of a new generation of allosteric small molecule modulators for IL-17 and other challenging therapeutic targets.

Immunometabolic Aspects of Interleukin-17 Modulator Action

The field of immunometabolism explores the intricate link between cellular metabolic processes and immune cell function. nih.govpromegaconnections.com It is now clear that immune responses are tightly coupled with profound metabolic reprogramming. frontiersin.orgyoutube.com The IL-17 pathway is deeply embedded in this interplay. On one hand, the differentiation of naive T cells into pro-inflammatory Th17 cells requires a metabolic shift towards aerobic glycolysis, a process driven by transcription factors like HIF-1α. frontiersin.org

On the other hand, IL-17 signaling itself imposes metabolic changes on its target cells. nih.govnih.gov For example, in skin epithelial cells, IL-17 can drive glycolysis to support cell proliferation, a process that contributes to wound healing but can become pathogenic in psoriasis. nih.gov In colorectal cancer cells, IL-17, in synergy with TNF-α, promotes a glycolytic pathway that supports cell survival and proliferation. nih.gov Future research will aim to further dissect how IL-17 signaling orchestrates these metabolic shifts in various cell types and disease contexts. IL-17 modulators can serve as critical research tools to probe these connections. Understanding the immunometabolic consequences of IL-17 inhibition could reveal new therapeutic angles, potentially by reversing pathological metabolic states in inflammatory diseases or cancer. nih.govfrontiersin.org

Development of Novel Research Tools and Methodologies

Advancing the understanding of the complex IL-17 signaling network depends on the continuous development of sophisticated research tools and methodologies. While monoclonal antibodies targeting IL-17A or its receptor have been invaluable both clinically and in the lab, there is a need for a broader toolkit. researchgate.netpatsnap.com

Future developments will likely include:

Novel Chemical Probes: Orally bioavailable small molecule inhibitors, such as this compound, serve as powerful tools for in vivo and in vitro studies, allowing for temporal control of IL-17A inhibition and investigation into areas like the gut-brain axis. medchemexpress.com The pharmacokinetic properties of this compound have been characterized in rat models, showing good oral bioavailability. medchemexpress.com

Advanced Antibody Engineering: Researchers are developing new antibodies that target different epitopes or forms of the cytokine. One recent study identified a specific bioactive peptide sequence within IL-17A/F and generated a novel antibody against it, which showed high efficacy in preclinical models. nih.gov

Peptide-Based Modulators: The identification of bioactive peptide sequences, as mentioned above, could also lead to the development of peptide-based therapeutics or research tools that mimic or block IL-17 activity. nih.gov

Biophysical and Imaging Techniques: The use of advanced techniques like 2D-IR spectroscopy and NMR is crucial for studying the protein dynamics that are key to IL-17's function and inhibition by allosteric modulators. nih.govnih.gov

Improved Genetic Models: The creation of more refined genetic models will continue to help dissect the roles of different IL-17 family members and their receptors in specific cell types and tissues.

Table 2: Preclinical Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Description | Citation |

|---|---|---|---|

| Clearance | 7.4 mL/min/kg | The rate at which the drug is removed from the body. | medchemexpress.com |

| Volume of Distribution (Vss) | 2.6 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | medchemexpress.com |

| Half-life (t½) | 3.7 h | The time required for the concentration of the drug in the body to be reduced by half. | medchemexpress.com |

| Oral Bioavailability | 100% | The fraction of the orally administered drug that reaches the systemic circulation unchanged. | medchemexpress.com |

Compound Names Mentioned

Q & A

Q. What structural and mechanistic features distinguish IL-17 Modulator 4 from its active form, IL-17 Modulator 1?